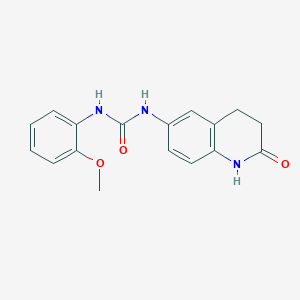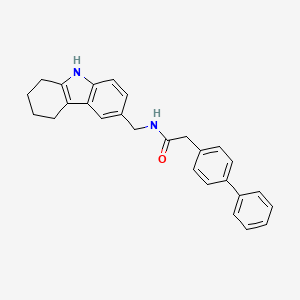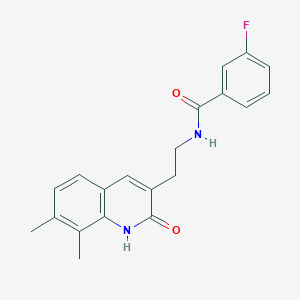![molecular formula C17H15N5O3S B3020820 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1351643-37-2](/img/structure/B3020820.png)
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel heterocyclic compounds has been a focus of recent research due to their potential biological activities. In the first study, a series of derivatives including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and others were synthesized through a multi-step process. Starting with 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide, the authors proceeded through a series of reactions involving Schiff's bases formation, reaction with ethyl cyanoacetate, N-methylation, and finally reaction with 4-aminoantipyrine to yield the target compounds .
In the second study, a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized. The process involved the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by hydrazine hydrate and 4,7-dichloroquinoline to form the final compounds. These compounds were characterized using elemental analyses and various spectroscopic techniques .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using spectroscopic techniques. Although the specific details of the molecular structure analysis are not provided in the abstracts, such techniques typically include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These methods allow for the determination of the molecular framework and the identification of functional groups present in the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are designed to build the heterocyclic frameworks characteristic of the target molecules. In both studies, the reactions include the formation of Schiff's bases, which are common intermediates in the synthesis of heterocyclic compounds. The use of hydrazine hydrate in the second study suggests the formation of hydrazone derivatives, which are often precursors to heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are crucial for understanding their potential as biological agents. The antioxidant activities of the compounds from the first study were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The antimicrobial activities were assessed using the diffusion plate method against various bacterial strains. The quantitative structure–activity relationships (QSAR) and molecular docking studies provided insights into the correlation between molecular descriptors and biological activities .
The second study focused on the antibacterial activity of the synthesized compounds. The in-vitro antibacterial activity was tested against two Gram-positive and two Gram-negative bacteria, comparing the results with standard drugs. The broad spectrum of antibacterial activity observed suggests that the physical and chemical properties of these compounds make them suitable for further development as antibacterial agents .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c23-16(18-9-12-2-3-13-14(8-12)25-11-24-13)10-26-17-5-4-15(20-21-17)22-7-1-6-19-22/h1-8H,9-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWAHLUPKHSNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020746.png)

![2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3020748.png)

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3020754.png)
![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)